2,4-Hexadienoyl chloride

Description

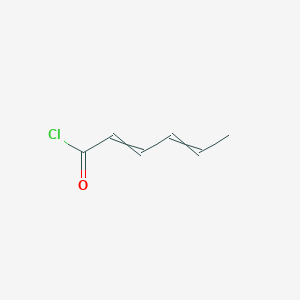

Structure

3D Structure

Properties

Molecular Formula |

C6H7ClO |

|---|---|

Molecular Weight |

130.57 g/mol |

IUPAC Name |

hexa-2,4-dienoyl chloride |

InChI |

InChI=1S/C6H7ClO/c1-2-3-4-5-6(7)8/h2-5H,1H3 |

InChI Key |

GRTWTVFDPBKQNU-UHFFFAOYSA-N |

Canonical SMILES |

CC=CC=CC(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Innovations for 2,4 Hexadienoyl Chloride

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Optimizing the synthesis of 2,4-hexadienoyl chloride involves careful selection of reagents and reaction parameters to maximize product yield and purity while minimizing side reactions.

Reagent Selection: For laboratory-scale synthesis, oxalyl chloride is often the preferred reagent due to its mildness and the fact that its byproducts are all gaseous. wikipedia.orgresearchgate.net This simplifies the work-up procedure immensely, as the excess reagent and byproducts can be removed by evaporation, often leaving a product of high purity without the need for distillation. wikipedia.org This is a significant advantage over reagents like PCl₅, where the liquid byproduct POCl₃ must be carefully separated. libretexts.org

Solvent Choice: The reaction is typically carried out in an inert, anhydrous aprotic solvent such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile. commonorganicchemistry.comjcsp.org.pk The absence of water is critical as acyl chlorides react readily with water to hydrolyze back to the carboxylic acid. libretexts.org

Temperature Control: Conditions generally involve running the reaction at reduced temperatures (e.g., 0 °C) during the addition of the chlorinating agent to moderate the initial exothermic reaction, followed by stirring at room temperature or gentle reflux to ensure the reaction goes to completion. commonorganicchemistry.com

Purification: The primary method for optimizing yield is efficient purification. The use of reagents with volatile byproducts (SOCl₂ and (COCl)₂) is a key optimization strategy because it simplifies the isolation of the acyl chloride. libretexts.org After the reaction is complete, the solvent and any excess volatile reagents are typically removed under reduced pressure, yielding the crude product which is often pure enough for subsequent steps.

Reactivity Profiles and Mechanistic Investigations of 2,4 Hexadienoyl Chloride

Nucleophilic Acyl Substitution Reactions

2,4-Hexadienoyl chloride, as a derivative of a carboxylic acid, is characterized by the electrophilic nature of its carbonyl carbon. This electrophilicity is enhanced by the electron-withdrawing effects of both the chlorine atom and the conjugated diene system. Consequently, it readily undergoes nucleophilic acyl substitution reactions, where the chloride ion serves as an effective leaving group. These reactions proceed via a common mechanistic pathway known as the nucleophilic addition-elimination mechanism.

The general mechanism involves two principal stages:

Nucleophilic Addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the carbon-oxygen π bond and forming a tetrahedral intermediate with a negative charge on the oxygen atom. chemguide.co.uk

Elimination: The tetrahedral intermediate is transient. The negative charge on the oxygen atom reforms the carbon-oxygen double bond, and in the process, the chloride ion is expelled as the leaving group, resulting in the substituted product. chemguide.co.uk

The reaction of this compound with ammonia, primary amines, or secondary amines provides a direct route to the synthesis of primary, secondary, and tertiary 2,4-hexadienamides, respectively. libretexts.orgopenstax.org This transformation, often referred to as the Schotten-Baumann reaction, is typically rapid and highly exothermic. fishersci.co.uk The reaction is generally carried out in the presence of a base, such as pyridine (B92270) or a tertiary amine, to neutralize the hydrogen chloride (HCl) byproduct that is formed. libretexts.orgfishersci.co.uk

The mechanism begins with the nucleophilic attack of the amine's lone pair of electrons on the carbonyl carbon of the acyl chloride. chemguide.co.uk This leads to the formation of a tetrahedral intermediate. Subsequently, the intermediate collapses, reforming the carbonyl double bond and eliminating the chloride ion. chemguide.co.uk A base then deprotonates the positively charged nitrogen atom to yield the final amide product. chemguide.co.uk If an excess of the amine reactant is used, it can also serve as the base to neutralize the HCl, forming an ammonium (B1175870) salt. libretexts.org

Table 1: Examples of Amidation Reactions

| Amine Reactant | Base | Product |

|---|---|---|

| Ammonia (NH₃) | Excess NH₃ | (2E,4E)-Hexa-2,4-dienamide |

| Ethylamine (CH₃CH₂NH₂) | Pyridine | N-Ethyl-(2E,4E)-hexa-2,4-dienamide |

This compound reacts readily with alcohols in a process known as esterification to form the corresponding 2,4-hexadienoate esters. The reaction is typically instantaneous and very exothermic, releasing steamy fumes of hydrogen chloride gas. libretexts.orgchemguide.co.uk Due to the formation of the corrosive HCl byproduct, a base like pyridine is often added to the reaction mixture to act as a scavenger.

The mechanism is analogous to amidation and follows the nucleophilic addition-elimination pathway. libretexts.org The alcohol's oxygen atom, acting as the nucleophile, attacks the carbonyl carbon. chemguide.co.uk This addition step results in a tetrahedral intermediate. The intermediate then collapses, ejecting the chloride ion and reforming the carbonyl group. A final deprotonation step, often assisted by the expelled chloride ion or an added base, yields the stable ester product and HCl. chemguide.co.uk

Table 2: Examples of Esterification Reactions

| Alcohol Reactant | Base | Product |

|---|---|---|

| Methanol (CH₃OH) | Pyridine | Methyl (2E,4E)-hexa-2,4-dienoate |

| Ethanol (CH₃CH₂OH) | Pyridine | Ethyl (2E,4E)-hexa-2,4-dienoate |

The hydrolysis of this compound is a vigorous reaction that occurs when the compound comes into contact with water. This process results in the formation of (2E,4E)-hexa-2,4-dienoic acid, commonly known as sorbic acid, and hydrogen chloride. viu.ca

The reaction of this compound with organometallic reagents provides a powerful method for carbon-carbon bond formation. The choice of reagent is critical as it dictates the final product.

Grignard Reagents: Grignard reagents (R-MgX) are highly reactive organometallic compounds. youtube.com Due to their high reactivity, they react with acyl chlorides in a two-fold addition process. youtube.com The first equivalent performs a nucleophilic acyl substitution to form a ketone intermediate. chemistrysteps.com This ketone is also reactive towards the Grignard reagent and immediately undergoes a second nucleophilic addition, which, after an aqueous workup, yields a tertiary alcohol. chemistrysteps.comstackexchange.com It is generally not possible to stop the reaction at the ketone stage when using Grignard reagents because the ketone is often as reactive as, or more reactive than, the starting acyl chloride. chemistrysteps.com

Gilman Reagents (Organocuprates): In contrast, lithium dialkylcuprates (R₂CuLi), known as Gilman reagents, are less reactive (softer) nucleophiles. chemistrysteps.com This moderated reactivity allows them to react with this compound to form the corresponding ketone without the second addition occurring. youtube.comchemistrysteps.com The reaction stops at the ketone stage because Gilman reagents react very slowly or not at all with ketones under typical reaction conditions. chemistrysteps.com This selectivity makes Gilman reagents particularly useful for synthesizing ketones from acyl chlorides.

Table 3: Reactivity with Organometallic Reagents

| Organometallic Reagent | Moles of Reagent | Intermediate Product | Final Product (after workup) |

|---|---|---|---|

| Methylmagnesium bromide (CH₃MgBr) | 2 | 3,5-Heptadien-2-one | 2-Methyl-3,5-heptadien-2-ol |

Cycloaddition Reactions and Their Derivatives

The conjugated diene system within the 2,4-hexadienoyl moiety is capable of participating in pericyclic reactions, most notably cycloadditions. While the acyl chloride itself can be used, it is more common for its more stable derivatives, such as esters and amides, to be employed in these transformations.

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring by reacting a conjugated diene with a substituted alkene or alkyne, known as the dienophile. wikipedia.orgsigmaaldrich.com In this context, derivatives like methyl 2,4-hexadienoate or N-benzyl-2,4-hexadienamide act as the 4π-electron diene component. The reaction is a concerted process, meaning all bond-forming and bond-breaking occurs in a single step through a cyclic transition state. wikipedia.orgmasterorganicchemistry.com

The stereochemistry of the diene is crucial; it must adopt an s-cis conformation for the reaction to occur. wikipedia.org The reaction is highly stereospecific, with the stereochemistry of the dienophile being retained in the cyclohexene (B86901) product. youtube.com For example, the reaction of a 2,4-hexadienoate ester with maleic anhydride, a potent dienophile, would proceed to form a bicyclic adduct with a newly formed six-membered ring. ens-lyon.fr The presence of electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerates the reaction rate. libretexts.org

Table 4: Compound Names Mentioned in Article

| Compound Name |

|---|

| This compound |

| (2E,4E)-Hexa-2,4-dienamide |

| (2E,4E)-Hexa-2,4-dienoic acid (Sorbic acid) |

| 2-Methyl-3,5-heptadien-2-ol |

| 3,5-Heptadien-2-one |

| Acetic anhydride |

| Acetyl chloride |

| Alcohol |

| Amine |

| Ammonia |

| Ammonium chloride |

| Ammonium salt |

| Benzoyl chloride |

| Carbon-oxygen |

| Carboxylic acid |

| Chloride |

| Diethylamine |

| Ethyl (2E,4E)-hexa-2,4-dienoate |

| Ethylamine |

| Ethylammonium chloride |

| Ethanol |

| Gilman reagents (Lithium dialkylcuprates) |

| Grignard reagents |

| Hydrogen chloride |

| Isopropanol |

| Isopropyl (2E,4E)-hexa-2,4-dienoate |

| Ketone |

| Lithium dimethylcuprate |

| Maleic anhydride |

| Methanol |

| Methyl (2E,4E)-hexa-2,4-dienoate |

| Methylmagnesium bromide |

| N,N-Diethyl-(2E,4E)-hexa-2,4-dienamide |

| N-benzyl-2,4-hexadienamide |

| N-Ethyl-(2E,4E)-hexa-2,4-dienamide |

| N-ethylethanamide |

| Oxalyl chloride |

| Pyridine |

| Sorbic acid |

| Tertiary alcohol |

| Thionyl chloride |

| Triethylamine |

Diels-Alder Cycloadditions Involving this compound Derivatives

Substrate-Controlled Asymmetric Diels-Alder Reactions

The Diels-Alder reaction is a cornerstone of organic synthesis for the construction of six-membered rings, and the reactivity of this compound, an electron-deficient diene, is of significant interest. In substrate-controlled asymmetric Diels-Alder reactions, the chirality of the dienophile directs the stereochemical outcome of the cycloaddition. While specific studies focusing solely on this compound are not extensively detailed, the principles can be derived from reactions involving structurally similar α,β-unsaturated acid chlorides and aldehydes.

The activation of the dienophile is crucial for achieving high levels of stereocontrol. Chiral auxiliaries attached to the dienophile can effectively shield one face of the molecule, forcing the diene to approach from the less sterically hindered side. For instance, dienophiles derived from chiral alcohols or amines can create a chiral environment that dictates the facial selectivity of the cycloaddition. Lewis acid catalysis can further enhance this selectivity by coordinating to the carbonyl oxygen of the dienophile, locking it into a specific conformation and increasing its reactivity. This strategy has been successfully applied in asymmetric Diels-Alder reactions involving various α,β-unsaturated aldehydes, which serve as a proxy for the reactivity of this compound. The reversible formation of iminium ions from α,β-unsaturated aldehydes and chiral amines is a well-established method for organocatalytic Diels-Alder reactions, achieving high enantioselectivity. princeton.edu

Key factors influencing the stereochemical outcome in substrate-controlled reactions include:

The nature of the chiral auxiliary: The size and conformational rigidity of the auxiliary play a pivotal role in determining the degree of facial discrimination.

Lewis acid catalysis: The choice of Lewis acid can influence the geometry of the transition state and enhance the inherent facial bias of the chiral substrate.

Reaction conditions: Temperature and solvent can affect the stability of different transition states, thereby influencing the stereoselectivity of the reaction.

Stereochemical Outcomes and Diastereoselectivity in Cycloadditions

The Diels-Alder reaction is renowned for its high degree of stereospecificity and stereoselectivity. When this compound acts as the diene, its reaction with a dienophile leads to the formation of a cyclohexene derivative with several new stereocenters. The diastereoselectivity of this cycloaddition is governed by the well-established endo rule, which predicts the preferential formation of the endo product. nih.govchemistrysteps.com

The endo preference is attributed to favorable secondary orbital interactions between the π-system of the diene and the substituents on the dienophile in the transition state. This orientation minimizes the activation energy, making the formation of the endo product kinetically favored. nih.gov The exo product, while often thermodynamically more stable due to reduced steric hindrance, is formed at a slower rate. nih.govchemistrysteps.com

However, the degree of endo/exo selectivity can be influenced by several factors:

Steric Effects: Bulky substituents on either the diene or the dienophile can disfavor the more sterically congested endo transition state, leading to an increase in the proportion of the exo product. nih.gov

Catalysis: Lewis acids can alter the energy landscape of the transition states, sometimes leading to enhanced endo selectivity or even a switch to exo selectivity in specific cases. rsc.org Catalytic antibodies have also been developed to control the reaction pathway, favoring either the endo or the disfavored exo product. nih.gov

Solvent Effects: The polarity of the solvent can influence the stability of the transition states, thereby affecting the diastereomeric ratio.

The table below summarizes the expected outcomes for the Diels-Alder reaction of this compound with representative dienophiles, highlighting the controlling factors for diastereoselectivity.

| Dienophile | Expected Major Product | Key Controlling Factors | Potential Diastereomeric Ratio (Endo:Exo) |

|---|---|---|---|

| Maleic Anhydride | Endo Adduct | Secondary orbital interactions | High (e.g., >95:5) |

| N-Phenylmaleimide | Endo Adduct | Secondary orbital interactions, π-stacking | Very High (e.g., >99:1) |

| Methyl Acrylate | Endo Adduct | Secondary orbital interactions | Moderate to High (e.g., 80:20 to 90:10) |

| Cyclopentadiene (as dienophile) | Endo Adduct | Steric hindrance, secondary orbital interactions | Moderate (e.g., 75:25) |

Intramolecular Cyclization Pathways

Beyond intermolecular reactions, the this compound moiety can be incorporated into larger molecules designed to undergo intramolecular cyclization. These reactions are powerful tools for the synthesis of complex polycyclic systems in a single step. The specific pathway of the cyclization depends on the nature of the tether connecting the diene to another reactive functional group within the same molecule.

One plausible pathway involves an intramolecular Diels-Alder (IMDA) reaction, where a dienophile is tethered to the 2,4-hexadienoyl group. The stereochemical outcome of IMDA reactions is often highly controlled due to the conformational constraints imposed by the tether. For instance, amide-stabilized 2-aminodienes have been shown to participate efficiently in exo-selective IMDA reactions. nih.gov

Another potential intramolecular cyclization pathway for a derivative of this compound involves a Lewis acid-catalyzed process. oregonstate.edu Coordination of a Lewis acid to the carbonyl oxygen of the acyl chloride can activate the diene system towards nucleophilic attack by another part of the molecule, such as an alkene or an aromatic ring. This can lead to the formation of five- or six-membered rings through a formal [4+2] or other cyclization modes. Such acid-catalyzed cyclizations have been proposed to proceed through either concerted or stepwise mechanisms. oregonstate.edunih.gov

Advanced Transformation Studies

Reactions with Transition Metal Carbonyls (e.g., Cobalt Carbonyls)

The reaction of conjugated dienes and their derivatives with transition metal carbonyls, such as dicobalt octacarbonyl (Co₂(CO)₈), opens avenues for complex chemical transformations. While the direct reaction of this compound with cobalt carbonyls is not extensively documented, analogies can be drawn from the well-established reactivity of Co₂(CO)₈ with alkynes and alkenes.

Dicobalt octacarbonyl is known to react with alkynes to form stable hexacarbonyl dicobalt complexes, which serve as protecting groups and are key intermediates in the Pauson–Khand reaction for synthesizing cyclopentenones. chemicalbook.com It is plausible that the diene system of this compound could coordinate to the cobalt center, although such diene complexes are generally less stable than the corresponding alkyne complexes.

Alternatively, the reaction could be directed by the acyl chloride functionality. Cobalt carbonyls can be reduced to form cobaltate anions, such as [Co(CO)₄]⁻, which are potent nucleophiles. This anion could potentially react with the electrophilic acyl chloride, leading to the formation of an acyl-cobalt complex. Such species are intermediates in carbonylation reactions. Furthermore, cobalt salts have been observed to catalyze the transformation and self-cyclization of other organic molecules, suggesting that unforeseen reactivity pathways may exist for this compound in the presence of cobalt species. nih.govrsc.orgresearchgate.net

Formation of Heterocyclic Systems and Complex Organic Scaffolds

The electrophilic nature of the acyl chloride and the conjugated π-system make this compound a versatile building block for the synthesis of diverse heterocyclic systems and complex organic scaffolds. The reactivity can be harnessed through several strategic approaches.

One common strategy involves reaction with binucleophiles, where two nucleophilic centers in one molecule react with the electrophilic sites of the acyl chloride. ekb.eg For example, reacting this compound with a 1,2-binucleophile like hydrazine (B178648) or a substituted hydrazine could lead to the formation of five-membered heterocycles like pyrazoles, following an initial acylation and subsequent intramolecular condensation. Similarly, 1,3- and 1,4-binucleophiles can be used to construct six- and seven-membered heterocyclic rings, respectively. ekb.eg

The Diels-Alder reaction, as discussed previously, is a primary method for generating complex cyclic scaffolds. A notable example is the reaction of 2,4-hexadien-1-ol with maleic anhydride, which proceeds via a Diels-Alder cycloaddition followed by an intramolecular lactonization, directly forming a complex isobenzofuranone derivative. ens-lyon.fr A similar tandem reaction sequence could be envisioned for derivatives of this compound.

Furthermore, Lewis acid-catalyzed [3+2] cycloaddition reactions involving hydrazonoyl chlorides demonstrate a pathway for forming five-membered heterocycles like thiadiazoles. researchgate.net This suggests that under Lewis acidic conditions, this compound could potentially act as a precursor to various heterocyclic systems through addition-cyclization mechanisms with appropriate partners. researchgate.net The synthesis of various N-, O-, and S-heterocycles often utilizes alkynyl aldehydes as privileged reagents for cyclization, highlighting the utility of unsaturated carbonyl compounds in constructing these valuable molecular frameworks. nih.gov

Applications of 2,4 Hexadienoyl Chloride in Polymer Chemistry and Materials Science

Precursor in Advanced Polymer Synthesis

2,4-Hexadienoyl chloride, also known as sorboyl chloride, serves as a reactive precursor in the synthesis of advanced polymer networks. Its bifunctional nature, possessing both a reactive acyl chloride group and a conjugated diene system, allows for its incorporation into various polymer architectures and subsequent crosslinking.

Development of Sorbic Acid-Based Polymer Networks

Research has explored the use of sorbic acid and its derivatives, including this compound, in the formation of bio-based polymer networks. One approach involves the reaction of a glycidyl ether with a compound containing a sorbic acid-based moiety, such as sorboyl chloride. google.comgoogle.com This initial reaction results in a product that can be further polymerized into a network. google.comgoogle.com

The process can be tailored to achieve a desired viscosity before the final polymerization step. google.comgoogle.com The polymerization, or curing, of the sorbic acid moiety can be initiated thermally, through the addition of thermally decomposable initiators, or by UV irradiation with the use of photoinitiators. google.com The resulting cross-linked network is formed through the polymerization of the conjugated double bonds of the sorbic acid moiety. google.com

A detailed method for manufacturing a sorbic acid-based polymer network involves the following steps:

Reacting a glycidyl ether with one or more compounds comprising a sorbic acid-based moiety to obtain a product with a predetermined viscosity. google.comgoogle.com

Optionally, reacting the product from the first step with an acid anhydride or an acyl halide. google.comgoogle.com

Polymerizing the resulting product into a polymer network. google.comgoogle.com

This method allows for the creation of polymer networks with properties suitable for applications such as adhesives and coating materials. google.com

Table 1: Reaction Parameters for Sorbic Acid-Based Polymer Network Synthesis

| Parameter | Value/Condition | Source |

|---|---|---|

| Reactants | Glycidyl ether, Sorbic acid or its derivatives (e.g., this compound) | google.comgoogle.com |

| Polymerization Initiators | Thermal initiators, Photoinitiators | google.com |

Utilization of 2,4-Hexadienoyl Groups in Photopolymerization Processes

The conjugated diene structure of the 2,4-hexadienoyl group makes it suitable for participation in photopolymerization reactions. When incorporated into a resin, these groups can undergo crosslinking upon exposure to UV radiation in the presence of a photoinitiator. google.com This process, often referred to as UV curing, allows for the rapid formation of a solid polymer network from a liquid resin. google.com

The photopolymerization of multifunctional monomers, such as those containing 2,4-hexadienoyl groups, is a complex process. The kinetics of such reactions are characterized by autoacceleration, due to the gel effect, and may also exhibit autodeceleration as the propagation reaction becomes diffusion-controlled. kpi.ua The final properties of the cured material are dependent on factors such as the initiator concentration, light intensity, and reaction temperature. kpi.ua

Kinetic and Mechanistic Studies of Polymerization Reactions

Detailed kinetic and mechanistic studies specifically on the polymerization of this compound are not extensively available in the provided search results. However, the general principles of free-radical polymerization can be applied to understand its behavior. Free-radical polymerization typically involves initiation, propagation, and termination steps. beilstein-journals.orgnih.gov The conjugated diene system of the 2,4-hexadienoyl group can participate in chain-growth polymerization.

The reactivity of the monomer and the stability of the resulting free radical are key factors in the polymerization process. beilstein-journals.org For multifunctional monomers, the polymerization kinetics can be influenced by reaction diffusion, where the diffusion of radicals occurs through propagation with unreacted functional groups. kpi.ua

Functionalization Strategies for Polymeric Architectures

The reactive acyl chloride group of this compound allows for its use in the functionalization of existing polymers. This can be achieved through "grafting to" methodologies, where the acyl chloride reacts with functional groups on a polymer backbone, such as hydroxyl or amine groups. This process introduces the reactive 2,4-hexadienoyl moiety as a pendant group on the polymer chain.

Grafting techniques are employed to modify the chemical and physical properties of polymers. nih.gov Free-radical processes are often efficient for polymer grafting due to their versatility with different chemical groups. nih.gov The introduction of the 2,4-hexadienoyl group can impart new functionalities to the polymer, such as the ability to undergo subsequent crosslinking reactions.

Development of Materials with Tailored Chemical Reactivity

The incorporation of this compound into polymer structures allows for the development of materials with tailored chemical reactivity. The conjugated diene system introduced by the sorboyl group can undergo various chemical reactions, enabling further modification and crosslinking of the polymer.

For instance, the double bonds can participate in Diels-Alder reactions, thiol-ene click chemistry, or be a site for further radical-initiated crosslinking. nih.govmdpi.com This versatility allows for the creation of crosslinked materials with tunable properties. rsc.orgmdpi.com By controlling the density of the 2,4-hexadienoyl groups within the polymer and the conditions of the subsequent reactions, the mechanical and thermal properties of the final material can be precisely controlled. This approach is valuable in the design of functional materials for a range of applications where specific reactivity and network architecture are required. mdpi.com

Computational and Theoretical Investigations of 2,4 Hexadienoyl Chloride

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic structure, bonding, and conformational landscape of molecules. For 2,4-hexadienoyl chloride, these calculations provide a foundational understanding of its chemical nature.

Electronic Structure and Bonding Analysis (e.g., DFT studies)

Density Functional Theory (DFT) is a widely used quantum chemical method to investigate the electronic structure of molecules. While specific DFT studies exclusively focused on this compound are not readily found in the surveyed literature, the principles of its electronic structure can be inferred from studies on analogous α,β-unsaturated acyl chlorides.

The electronic structure of this compound is characterized by a conjugated system of double bonds (C=C-C=C) in conjugation with the carbonyl group (C=O) of the acyl chloride. This extended π-system leads to delocalization of electron density across the molecule. DFT calculations would typically reveal the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding its reactivity. The HOMO is expected to be distributed along the diene system, while the LUMO would likely be centered on the carbonyl carbon and the β-carbon, making these sites susceptible to nucleophilic attack.

The bonding in this compound involves a combination of sigma (σ) and pi (π) bonds. The C-Cl bond is polarized due to the high electronegativity of chlorine, making the carbonyl carbon highly electrophilic. The conjugation in the hexadienoyl chain influences the bond lengths, with the C-C single bonds within the conjugated system exhibiting some double bond character, and the C=C double bonds showing slightly elongated character compared to isolated double bonds.

Table 1: Predicted General Electronic Properties of this compound based on Analogous Systems

| Property | Predicted Characteristic |

| HOMO Distribution | Primarily along the C=C-C=C backbone |

| LUMO Distribution | Concentrated on the carbonyl carbon and β-carbon |

| Electron Density | High on the oxygen and chlorine atoms; low on the carbonyl carbon |

| Bond Polarization | Significant polarization of the C=O and C-Cl bonds |

Conformational Analysis and Steric Hindrance Studies

The presence of single bonds within the conjugated system of this compound allows for the existence of different rotational isomers, or conformers. Conformational analysis aims to identify the most stable arrangements of the atoms in space and the energy barriers between them.

For this compound, rotation around the C2-C3 single bond and the C4-C5 single bond, as well as the bond connecting the carbonyl group to the diene system, would be of primary interest. The most stable conformers are likely to be planar or nearly planar to maximize the overlap of p-orbitals and the stabilizing effect of conjugation. The s-trans and s-cis conformations around the single bonds in the conjugated chain are the principal conformers.

Steric hindrance between the substituents can influence the relative stability of these conformers. In the case of this compound, the terminal methyl group and the chlorine atom are the main sources of potential steric clashes in certain conformations. Computational studies on similar conjugated systems have shown that the s-trans conformers are generally more stable than the s-cis conformers due to reduced steric repulsion. However, the energy difference is often small, and multiple conformers may coexist at room temperature.

Table 2: Expected Rotational Barriers for this compound based on Analogous Conjugated Systems

| Rotational Bond | Expected More Stable Conformer | Estimated Rotational Barrier (kcal/mol) |

| C(O)-C2 | Planar (s-trans) | 5 - 10 |

| C3-C4 | Planar (s-trans) | 3 - 7 |

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. For this compound, this would involve mapping the potential energy surface for its reactions, identifying transition states, and calculating activation energies. While specific computational studies on the reaction mechanisms of this compound are sparse in the literature, the general reactivity patterns of α,β-unsaturated acyl chlorides can be discussed.

A key reaction of this compound is nucleophilic acyl substitution. Computational modeling can help to distinguish between a direct substitution pathway and a Michael-type addition-elimination pathway. In the latter, a nucleophile would first add to the β- or δ-carbon of the conjugated system, followed by rearrangement and elimination of the chloride ion. The relative energies of the transition states for these competing pathways would determine the regioselectivity of the reaction.

Prediction of Reactivity and Selectivity in Chemical Transformations

Computational chemistry offers various descriptors to predict the reactivity and selectivity of molecules. For this compound, parameters derived from quantum chemical calculations, such as atomic charges, frontier molecular orbital energies, and electrostatic potentials, can be used to rationalize its behavior in chemical transformations.

The high electrophilicity of the carbonyl carbon, due to the inductive effect of the chlorine atom and the resonance effect of the carbonyl group, makes it a prime target for nucleophiles. The conjugated diene system offers additional reactive sites. The prediction of whether a reaction will occur at the carbonyl carbon (1,2-addition) or at the conjugated system (1,4- or 1,6-addition) is a key aspect of its reactivity. Computational models can calculate the activation energies for these different pathways, thereby predicting the selectivity under different reaction conditions (e.g., kinetic vs. thermodynamic control).

Ligand-Substrate Interactions in Catalytic Systems Modeling

This compound can participate in various catalytic reactions, for example, in palladium-catalyzed cross-coupling reactions. Computational modeling can provide valuable insights into the interactions between the this compound substrate and the catalyst's ligands.

These models can be used to study the coordination of the substrate to the metal center, the electronic and steric effects of the ligands on the catalytic cycle, and the mechanism of key steps such as oxidative addition and reductive elimination. For instance, in a Heck-type reaction, computational modeling could elucidate how different phosphine ligands influence the regioselectivity and stereoselectivity of the product. By understanding these ligand-substrate interactions at a molecular level, more efficient and selective catalysts can be designed.

Future Directions and Emerging Research Avenues for 2,4 Hexadienoyl Chloride

Development of Sustainable and Green Chemistry Synthetic Routes

The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which are effective but pose environmental and safety challenges. orgsyn.orgresearchgate.net Future research is increasingly focused on developing greener, more sustainable synthetic pathways that align with the principles of green chemistry, such as waste prevention, atom economy, and the use of less hazardous chemicals. uniroma1.itmdpi.com

Emerging strategies are likely to pivot towards catalytic and biocatalytic methods. One potential avenue is the direct catalytic carbonylation of a suitable C6 precursor, minimizing the use of harsh chlorinating agents. Another promising direction is the application of novel, solid-supported chlorinating agents that can be easily recovered and recycled, reducing waste streams.

Biocatalysis offers a particularly attractive green alternative. While direct enzymatic production of acyl chlorides is challenging, multi-enzyme cascade reactions are being explored for the synthesis of complex molecules. Future research may uncover enzymatic systems capable of converting bio-derived feedstocks, such as sorbic acid, into 2,4-hexadienoyl chloride or its derivatives under mild, aqueous conditions, representing a significant leap in sustainable chemical production. nih.govresearchgate.net

| Synthetic Approach | Traditional Method | Potential Green Chemistry Route | Key Advantages of Green Route |

| Chlorinating Agent | Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) | Catalytic chlorination or enzyme-mediated processes | Reduced toxicity, minimized hazardous byproducts, improved safety. |

| Solvent | Chlorinated organic solvents (e.g., Dichloromethane) | Bio-based solvents, ionic liquids, or solvent-free conditions | Lower environmental impact, reduced volatile organic compound (VOC) emissions. mdpi.com |

| Waste Products | Acidic gases (SO₂, HCl), chlorinated waste | Recyclable catalysts, biodegradable byproducts | Minimized waste, potential for a circular economy approach. mendeley.com |

| Energy Consumption | Often requires heating or reflux conditions | Ambient temperature reactions, microwave-assisted synthesis | Reduced energy footprint, faster reaction times. mdpi.com |

Exploration of Novel Catalytic Transformations and Applications in Asymmetric Synthesis

The conjugated unsaturated system of this compound makes it an ideal substrate for novel catalytic transformations, particularly in the high-demand field of asymmetric synthesis. The development of methods to produce enantiomerically pure compounds is crucial in the pharmaceutical and agrochemical industries. nih.gov

A key emerging area is the use of chiral catalysts to control reactions at the diene moiety. Future research will likely focus on generating chiral, α,β-unsaturated acylammonium intermediates. nih.gov These transient species, formed by the reaction of this compound with a chiral amine or N-heterocyclic carbene (NHC) catalyst, can participate in a variety of stereoselective cycloaddition and conjugate addition reactions. This strategy opens the door to the catalytic, enantioselective synthesis of complex cyclic and acyclic molecules that were previously difficult to access.

Furthermore, transition metal catalysis presents another fertile ground for exploration. Chiral rhodium, copper, or nickel complexes could be employed to catalyze asymmetric conjugate additions, allylic substitutions, and other transformations on the 2,4-hexadienoyl framework, yielding a diverse array of valuable chiral building blocks. nih.govresearchgate.net

| Catalytic Transformation | Catalyst Type | Potential Chiral Product | Significance |

| Asymmetric [4+2] Cycloaddition | Chiral Lewis Acid or Chiral Phosphoric Acid nih.gov | Enantioenriched cyclohexene (B86901) derivatives | Rapid construction of complex cyclic systems with multiple stereocenters. |

| Asymmetric Conjugate Addition | Chiral Organocatalyst (e.g., NHC) or Copper complex | Chiral δ-substituted carbonyl compounds | Introduction of a chiral center at a remote position, valuable for natural product synthesis. |

| Catalytic Asymmetric Acylation | Chiral Amine or Phosphine catalyst | Axially chiral biaryls or allenes | Creation of non-centrally chiral structures important in ligands and materials. beilstein-journals.org |

| Enantioselective Tandem Reactions | Transition Metal Catalyst (e.g., Palladium, Nickel) | Polycyclic molecules with defined stereochemistry | Efficient assembly of complex molecular architectures in a single step. |

Integration with Advanced Functional Materials Design and Engineering

The bifunctional nature of this compound makes it a highly promising monomer for the design and engineering of advanced functional materials. The acyl chloride group provides a reactive handle for condensation polymerization, while the conjugated diene system offers a site for addition polymerization or cross-linking.

Future research will explore the synthesis of novel polyesters and polyamides by reacting this compound with various diols and diamines. The diene units incorporated into the polymer backbone could then be used for post-polymerization modification, such as cross-linking to enhance thermal and mechanical stability or grafting other molecules to introduce specific functionalities. This approach could lead to the development of:

Smart Polymers: Materials that respond to stimuli such as light or heat, where the conjugated diene system can undergo reversible photochemical reactions.

Advanced Coatings and Adhesives: Cross-linkable polymers derived from this compound could provide enhanced durability and adhesion properties.

Functional Membranes: Polymers with tailored porosity and surface chemistry for applications in separation and filtration. researchgate.net

Biodegradable Plastics: When copolymerized with bio-based monomers, the resulting polyesters could be designed for controlled degradation.

| Polymer Type | Polymerization Method | Key Feature | Potential Application Area |

| Unsaturated Polyester/Polyamide | Condensation polymerization | Diene units in the polymer backbone | Cross-linkable resins, thermosets, advanced composites. |

| Graft Copolymers | Combination of condensation and radical polymerization | Tunable side-chain functionality | Drug delivery systems, functional surfaces, compatibilizers. |

| Cross-linked Networks | Thermal or photochemical curing of diene units | High mechanical strength, solvent resistance | High-performance coatings, hydrogels, engineering plastics. rsc.org |

| Surface Modification Agent | Surface-initiated polymerization | Covalent attachment of polymer chains to a substrate | Creating hydrophobic/hydrophilic surfaces, anti-fouling coatings. |

Frontier Research in Stereochemical Control and Complex Molecule Assembly

Beyond its use in materials, this compound is a powerful building block for the assembly of complex, biologically active molecules. Frontier research is focused on harnessing its reactivity for sophisticated, multi-step synthetic sequences where precise stereochemical control is paramount.

The compound is an excellent candidate for complex cascade reactions. A single activation event could trigger a sequence of bond-forming reactions, rapidly building molecular complexity from a simple starting material. For instance, an initial catalytic asymmetric reaction could set a key stereocenter, which then directs the stereochemical outcome of subsequent intramolecular transformations.

Its role in pericyclic reactions, such as the Diels-Alder reaction, will continue to be a major research focus. By converting the acyl chloride to various esters or amides bearing chiral auxiliaries, chemists can fine-tune its electronic properties and steric environment to achieve high levels of diastereoselectivity in cycloadditions. This strategy is fundamental to the total synthesis of many natural products. The ability to use this compound to introduce a six-carbon chain with multiple, controllable stereopoints makes it an invaluable tool in the synthesis of polyketides, macrolides, and other important classes of organic molecules. researchgate.net

| Synthetic Strategy | Key Transformation | Target Molecular Scaffold | Research Goal |

| Domino/Cascade Reactions | Catalytic activation followed by intramolecular cyclization | Polycyclic and bridged ring systems | Maximizing bond-forming efficiency in a single operation. |

| Diels-Alder Cycloaddition | Intermolecular or intramolecular [4+2] reaction | Substituted cyclohexenes and related bicyclic systems | Precise control over relative and absolute stereochemistry. |

| Multi-component Reactions | Combining three or more reactants in one pot | Highly functionalized acyclic and heterocyclic structures | Enhancing synthetic convergence and reducing step count. |

| Chirality Transfer | Transfer of stereochemical information from a catalyst or auxiliary | Complex natural products and pharmaceuticals researchgate.net | Achieving high enantiomeric purity in the final target molecule. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.